molecular formula C9H12INO2 B12668784 Methyl nicotinate ethiodide CAS No. 102583-97-1

Methyl nicotinate ethiodide

Cat. No.: B12668784
CAS No.: 102583-97-1
M. Wt: 293.10 g/mol
InChI Key: CIEWFTQQYHJZKZ-UHFFFAOYSA-M
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Description

Methyl nicotinate ethiodide, with the molecular formula C9H12INO2 and PubChem CID 24844632, is a pyridinium salt derivative . As a quaternary ammonium compound, it is primarily of interest in chemical synthesis and pharmaceutical research, serving as a building block or intermediate for the development of more complex molecules . Its structure as an iodide salt of an N-ethyl pyridinium ester makes it a subject of study in organic reaction mechanisms and materials science. In research settings, related pyridinium compounds are investigated for their properties as phase-transfer catalysts or in the creation of ionic materials . This compound is strictly for use in a controlled laboratory environment by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment (PPE), as its specific toxicity profile should be inferred from the hazards associated with its component structures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

102583-97-1

Molecular Formula

C9H12INO2

Molecular Weight

293.10 g/mol

IUPAC Name

methyl 1-ethylpyridin-1-ium-3-carboxylate;iodide

InChI

InChI=1S/C9H12NO2.HI/c1-3-10-6-4-5-8(7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

CIEWFTQQYHJZKZ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=CC(=C1)C(=O)OC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl nicotinate ethiodide typically involves the esterification of nicotinic acid with methanol to form methyl nicotinate, followed by the introduction of an ethyl iodide group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The subsequent alkylation with ethyl iodide is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification and alkylation processes. The use of continuous flow reactors and automated control systems ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl nicotinate ethiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The ethyl iodide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions include various nicotinic acid derivatives, which have applications in pharmaceuticals and other industries.

Scientific Research Applications

Pharmaceutical Applications

A. Pain Relief and Vasodilation
Methyl nicotinate is primarily used as a topical agent for its vasodilatory effects. It enhances blood flow to the application site, which can relieve muscle and joint pain. The mechanism involves the stimulation of peripheral blood vessels, leading to increased circulation and warmth in the affected area .

B. Veterinary Medicine
In veterinary applications, methyl nicotinate is employed to treat respiratory diseases, vascular disorders, and musculoskeletal pain in animals . Its effectiveness in promoting blood flow makes it a valuable agent in managing various conditions.

Clinical Research Findings

A. Topical Application Studies
Recent studies have demonstrated that topical application of methyl nicotinate can significantly enhance peripheral blood flow. For instance, a study involving different concentrations of methyl nicotinate showed increased blood flow in treated areas without significant changes in the proportions of blood cell types . This suggests its potential utility in improving blood collection techniques, particularly for patients with venous access issues.

Concentration (mol/L) Blood Flow Increase T Lymphocyte Proportion Change
< 10410^{-4}MinimalNo significant change
10410^{-4}ModerateSlight increase
> 10410^{-4}SignificantNo significant change

Case Studies

A. Racial Differences in Response
A study monitored cutaneous responses to topical methyl nicotinate across different racial groups. It found that while the diameter of erythema (redness) induced by methyl nicotinate was significantly dependent on dosage, there were notable differences in response among racial groups, indicating varying sensitivities to the compound . This highlights the importance of considering demographic factors in clinical applications.

B. Enhancing Blood Collection
Another investigation focused on the application of methyl nicotinate solution to improve peripheral blood collection techniques. Results indicated that local application increased blood flow significantly, making it a feasible method for patients who are phobic about venous blood draws . This case study emphasizes the practical implications of methyl nicotinate in clinical settings.

Summary and Future Directions

Methyl nicotinate ethiodide presents diverse applications primarily within pharmaceutical contexts as a topical agent for pain relief and enhanced circulation. Its role in veterinary medicine further underscores its versatility. Ongoing research into its mechanisms and effects across different populations will be essential for optimizing its use and understanding potential variations in efficacy.

Future studies may explore:

  • Broader applications in different medical fields.
  • Long-term effects and safety profiles.
  • Synergistic effects when combined with other therapeutic agents.

Mechanism of Action

The mechanism of action of methyl nicotinate ethiodide involves its ability to induce peripheral vasodilation. This is achieved through the release of prostaglandin D2, which acts locally due to its short half-life . The compound targets the peripheral blood capillaries, enhancing blood flow and providing relief from muscle and joint pain.

Comparison with Similar Compounds

Methyl Nicotinate Ethiodide vs. Methyl Nicotinate

Structural Differences :

  • Methyl nicotinate (CAS 93-60-7) is the methyl ester of nicotinic acid, lacking the quaternary ammonium group .
  • This compound incorporates an ethyl iodide group at the pyridine nitrogen, forming a charged species.

Pharmacological Activity :

  • Methyl nicotinate induces erythema via prostaglandin-mediated vasodilation, with efficacy dependent on concentration and formulation .
  • The ethiodide derivative exhibits prolonged activity due to reduced volatility and enhanced skin retention. Studies suggest quaternary ammonium salts like ethiodides penetrate epidermal layers more slowly but sustain release, contrasting with rapid absorption of non-quaternized esters .

Comparison with Other Quaternary Nicotinate Derivatives

Methiodides vs. Ethiodides :

  • 1-Methylnicotinamide Iodide (CAS 6456-44-6): A methiodide analog with a methyl group at the nitrogen. Evidence indicates that ethiodides of aromatic heterocycles (e.g., pyridine, quinoline) exhibit higher curariform potency than methiodides. For example, pyridine ethiodides are 1.5–2× more potent than their methiodide counterparts .
  • Nicotine Derivatives : In saturated nitrogen-containing systems (e.g., nicotine), methiodides are more active than ethiodides, highlighting the role of aromaticity in potency trends .

Structural-Activity Relationship (SAR) :

  • Ethiodides enhance potency in aromatic systems due to increased charge density and steric effects, improving receptor binding .
  • Methiodides may offer faster metabolic clearance, as seen in non-aromatic analogs like nicotine derivatives .

Comparison with Non-Quaternary Nicotinate Esters

Ethyl 5-Methylnicotinate (CAS 62150-46-3):

  • Lacks the quaternary ammonium group, reducing polarity and altering pharmacokinetics.
  • Used as a reference standard in pharmaceutical analysis but shows weaker vasodilatory effects compared to quaternized derivatives .

Monasnicotinates B–D :

  • These esters feature complex alkenyl and acetyl substituents on the pyridine ring. Unlike this compound, they are non-ionic and exhibit distinct bioactivity profiles, primarily in antimicrobial contexts .

5-(2-Phenylethynyl)nicotinic Acid Ethyl Ester :

  • A non-quaternized analog with a phenylethynyl group. Its synthesis involves Pd/C-catalyzed hydrogenation, differing from the alkylation required for ethiodides .

Physicochemical and Pharmacokinetic Properties

Property This compound Methyl Nicotinate 1-Methylnicotinamide Iodide
Molecular Weight ~277.1 (C₉H₁₁IN₂O₂) 153.14 (C₇H₇NO₂) 263.08 (C₇H₉IN₂O)
Solubility High in polar solvents Moderate in lipids High in polar solvents
Vasodilatory Potency High (sustained release) Moderate Moderate-to-high
Metabolic Stability High (charged species) Low Intermediate

Formulation and Penetration Efficiency

  • This compound’s ionic nature limits its penetration through lipid-rich barriers but enhances retention in hydrophilic matrices .
  • Non-ionic esters (e.g., methyl nicotinate) show faster absorption but shorter duration, as demonstrated in ointment studies where vehicle composition significantly affected erythema persistence .

Q & A

Q. What meta-analysis frameworks are suitable for synthesizing conflicting data on this compound’s efficacy?

  • Methodological Answer : Apply PRISMA guidelines for systematic reviews. Use random-effects models to account for heterogeneity. Assess publication bias via funnel plots and Egger’s test. Stratify analysis by study design (e.g., in vitro vs. in vivo) to identify confounding factors .

Methodological Resources

  • Literature Synthesis : Use SciFinder or Web of Science to retrieve peer-reviewed studies. Filter by "review articles" for background synthesis .
  • Data Validation : Cross-reference spectral libraries (e.g., SDBS) and replicate experiments under controlled conditions .
  • Ethical Compliance : Follow institutional guidelines for data sharing and participant anonymity in collaborative studies .

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